molecular formula C31H29N3O2S2 B11985062 (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11985062
M. Wt: 539.7 g/mol
InChI Key: OZSAVSNMALQQFX-USHMODERSA-N
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Description

“(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. For this specific compound, the synthetic route might involve:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.

    Formation of the thiazolidinone ring: This involves the reaction of thiosemicarbazide with an α-haloketone.

    Coupling reactions: The final step would involve coupling the pyrazole and thiazolidinone rings under specific conditions, possibly using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of such compounds would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiazolidinones can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Various substitution reactions can occur on the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiazolidines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysts: Thiazolidinones can act as catalysts in various organic reactions.

    Ligands: They can serve as ligands in coordination chemistry.

Biology

    Antimicrobial agents: Many thiazolidinones exhibit antibacterial and antifungal activities.

    Anticancer agents: Some derivatives have shown potential in inhibiting cancer cell growth.

Medicine

    Anti-inflammatory agents: Thiazolidinones are being studied for their anti-inflammatory properties.

    Antidiabetic agents: Certain compounds in this class have shown promise in managing diabetes.

Industry

    Dyes and pigments: Thiazolidinones can be used in the synthesis of dyes and pigments.

    Polymers: They can be incorporated into polymer structures to enhance properties.

Mechanism of Action

The mechanism of action of thiazolidinones often involves interaction with specific enzymes or receptors. For instance:

    Enzyme inhibition: They can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects.

    Receptor binding: Some compounds may bind to receptors involved in cell signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrazolones: Used as anti-inflammatory and analgesic agents.

Uniqueness

The unique combination of the thiazolidinone and pyrazole rings in “(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C31H29N3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N3O2S2/c1-21(2)36-27-15-14-24(18-22(27)3)29-25(20-34(32-29)26-12-8-5-9-13-26)19-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,18-21H,16-17H2,1-3H3/b28-19-

InChI Key

OZSAVSNMALQQFX-USHMODERSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)OC(C)C

Origin of Product

United States

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